t-Boc-Aminooxy-PEG2-CH2CO2tBu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-Aminooxy-PEG2-CH2CO2tBu is a chemical compound used primarily in bioconjugation and chemical biology. It is a heterobifunctional molecule, meaning it has two different functional groups that can react with different types of molecules. This compound is valuable in bioconjugation applications, allowing for selective and controlled modification of biomolecules such as proteins, peptides, and other bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-Aminooxy-PEG2-CH2CO2tBu typically involves the protection of aminooxy groups with a tert-butoxycarbonyl (t-Boc) group. The process generally includes the following steps:
Protection of Aminooxy Group: The aminooxy group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
PEGylation: The protected aminooxy group is then reacted with polyethylene glycol (PEG) to form the PEGylated intermediate.
Carboxylation: The PEGylated intermediate is further reacted with a carboxylating agent to introduce the carboxyl group.
Final Protection: The final step involves the protection of the carboxyl group with tert-butyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The compound is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
t-Boc-Aminooxy-PEG2-CH2CO2tBu undergoes various types of chemical reactions, including:
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group.
Amide Bond Formation: The carboxyl group can react with primary amines in the presence of activators such as EDC or HATU to form stable amide bonds.
Click Chemistry: The aminooxy group can participate in click chemistry reactions with aldehydes or ketones to form oxime linkages.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotection of the t-Boc group.
Amide Bond Formation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used as activators.
Click Chemistry: Sodium acetate and hydroxylamine are used for oxime formation.
Major Products Formed
Deprotected Aminooxy Compound: Removal of the t-Boc group yields the free aminooxy compound.
Amide Products: Reaction with primary amines forms stable amide bonds.
Oxime Products: Click chemistry with aldehydes or ketones forms oxime linkages.
Scientific Research Applications
t-Boc-Aminooxy-PEG2-CH2CO2tBu has a wide range of applications in scientific research, including:
Bioconjugation: Used to modify biomolecules such as proteins and peptides for various applications in biochemistry and molecular biology.
Drug Delivery: Employed in the design of targeted drug delivery systems, enabling the attachment of therapeutic agents to specific biomolecules.
Prodrug Synthesis: Utilized in the synthesis of prodrugs, which are inactive compounds that can be converted into active drugs within the body.
Chemical Biology: Serves as a tool for studying biological processes by enabling the selective modification of biomolecules.
Mechanism of Action
The mechanism of action of t-Boc-Aminooxy-PEG2-CH2CO2tBu involves its functional groups:
Aminooxy Group: Reacts with aldehydes and ketones to form stable oxime linkages, facilitating bioconjugation and modification of biomolecules.
Carboxyl Group: Forms amide bonds with primary amines, enabling the attachment of various molecules to the compound.
PEG Spacer: Increases solubility and reduces immunogenicity, making the compound suitable for biological applications.
Comparison with Similar Compounds
Similar Compounds
t-Boc-N-amido-PEG2-CH2CO2H: A similar compound with a t-Boc protected amine and a carboxyl group, used for bioconjugation and synthesis of small molecules.
t-Boc-Aminooxy-PEG8-azide: Contains a t-Boc-aminooxy group and an azide group, used in click chemistry for bioconjugation.
Uniqueness
t-Boc-Aminooxy-PEG2-CH2CO2tBu is unique due to its combination of functional groups and PEG spacer, which provide:
Versatility: The compound can participate in multiple types of reactions, including deprotection, amide bond formation, and click chemistry.
Solubility: The PEG spacer enhances solubility in aqueous media, making it suitable for biological applications.
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO7/c1-14(2,3)22-12(17)11-20-8-7-19-9-10-21-16-13(18)23-15(4,5)6/h7-11H2,1-6H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHVCDXVCGIAME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCONC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.